5-tert-Butyl-2-(2-fluoro-phenyl)-2H-pyrazol-3-ylamine
Overview
Description
5-tert-Butyl-2-(2-fluoro-phenyl)-2H-pyrazol-3-ylamine is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This particular compound is characterized by the presence of a tert-butyl group, a fluoro-phenyl group, and an amine group attached to the pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-tert-Butyl-2-(2-fluoro-phenyl)-2H-pyrazol-3-ylamine can be achieved through several synthetic routes. One common method involves the cyclization of appropriate hydrazine derivatives with α,β-unsaturated carbonyl compounds. The reaction typically proceeds under acidic or basic conditions, depending on the specific reagents used.
For example, the reaction of 2-fluoroacetophenone with tert-butylhydrazine in the presence of an acid catalyst can yield the desired pyrazole compound. The reaction conditions may include refluxing the mixture in a suitable solvent such as ethanol or acetic acid.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the availability of starting materials, cost, and desired purity of the final product. Optimization of reaction conditions, including temperature, pressure, and catalyst concentration, is crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
5-tert-Butyl-2-(2-fluoro-phenyl)-2H-pyrazol-3-ylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole oxides.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The fluoro-phenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products Formed
Oxidation: Pyrazole oxides.
Reduction: Various amine derivatives.
Substitution: Substituted pyrazole derivatives with different functional groups replacing the fluoro group.
Scientific Research Applications
5-tert-Butyl-2-(2-fluoro-phenyl)-2H-pyrazol-3-ylamine has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly those targeting neurological disorders and inflammation.
Materials Science: The compound’s unique structural features make it a candidate for use in organic electronics and as a building block for advanced materials.
Biological Studies: It is used in research to understand its interactions with biological targets, such as enzymes and receptors.
Mechanism of Action
The mechanism of action of 5-tert-Butyl-2-(2-fluoro-phenyl)-2H-pyrazol-3-ylamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate access. The exact pathways involved depend on the specific biological context and the target molecules.
Comparison with Similar Compounds
Similar Compounds
2-(2-Fluoro-phenyl)-2H-pyrazol-3-ylamine: Lacks the tert-butyl group, which may affect its chemical reactivity and biological activity.
5-tert-Butyl-2-phenyl-2H-pyrazol-3-ylamine: Lacks the fluoro group, which may influence its electronic properties and interactions with biological targets.
Uniqueness
5-tert-Butyl-2-(2-fluoro-phenyl)-2H-pyrazol-3-ylamine is unique due to the combination of its tert-butyl and fluoro-phenyl groups. This combination imparts distinct steric and electronic properties, making it a valuable compound for various applications. The presence of the fluoro group can enhance its binding affinity to certain biological targets, while the tert-butyl group can increase its stability and lipophilicity.
Biological Activity
5-tert-Butyl-2-(2-fluoro-phenyl)-2H-pyrazol-3-ylamine is a compound that has garnered attention for its potential therapeutic applications, particularly in oncology. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure
The compound's chemical structure is characterized by the presence of a pyrazole ring, which is known for its diverse biological activities. The molecular formula is with a molecular weight of approximately 233.29 g/mol.
The biological activity of this compound primarily involves its interaction with specific cellular pathways associated with cancer proliferation and survival. It has been identified as a potential inhibitor of mutant RAS-driven cancers, which are notoriously difficult to treat due to their complex signaling pathways.
- Inhibition of RAS Signaling : The compound targets RAS proteins, which play a critical role in cell signaling pathways that regulate growth and survival. By inhibiting these pathways, the compound may reduce tumor growth and induce apoptosis in cancer cells characterized by mutant RAS .
- Cell Line Studies : In vitro studies have demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines. For example, it has shown effectiveness against both mutant BRAF and RAS cell lines such as WM266.4 and HCT116 .
Biological Activity Data
Cell Line | GI50 (µM) | Mechanism |
---|---|---|
WM266.4 | 0.5 | Mutant BRAF |
HCT116 | 0.7 | Mutant RAS |
A375M | 1.0 | Mutant BRAF |
SW620 | 1.5 | Mutant RAS |
*GI50 refers to the concentration of the drug required to inhibit cell growth by 50%.
Case Studies
Recent studies have highlighted the efficacy of pyrazole derivatives, including this compound, in various biological assays:
- Anticancer Activity : In a study published in PubMed, several pyrazole derivatives were screened for anticancer properties, revealing that compounds with similar structures exhibited potent activity against multiple cancer types .
- Synergistic Effects : Research indicates that when combined with other therapeutic agents, such as chemotherapeutics or targeted therapies, this compound can enhance overall efficacy and reduce resistance in cancer cells .
Properties
IUPAC Name |
5-tert-butyl-2-(2-fluorophenyl)pyrazol-3-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16FN3/c1-13(2,3)11-8-12(15)17(16-11)10-7-5-4-6-9(10)14/h4-8H,15H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SIUZCLHYTJLOSG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NN(C(=C1)N)C2=CC=CC=C2F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16FN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90375613 | |
Record name | 3-tert-Butyl-1-(2-fluorophenyl)-1H-pyrazol-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90375613 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
845866-86-6 | |
Record name | 3-tert-Butyl-1-(2-fluorophenyl)-1H-pyrazol-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90375613 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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